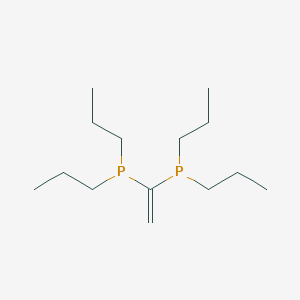
2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a methylsulfanyl group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic aromatic substitution reaction, where the benzaldehyde ring is functionalized with the desired substituents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, utilizing readily available starting materials and reagents. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
化学反応の分析
Types of Reactions
2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl₃) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: Shares the methylsulfanyl group but differs in other substituents and functional groups.
2-Hydroxy-5-methoxybenzaldehyde: Similar in having a benzaldehyde core but with different substituents.
Uniqueness
2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
708984-82-1 |
|---|---|
分子式 |
C11H14O2S |
分子量 |
210.29 g/mol |
IUPAC名 |
2-ethoxy-3-methyl-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C11H14O2S/c1-4-13-11-8(2)5-10(14-3)6-9(11)7-12/h5-7H,4H2,1-3H3 |
InChIキー |
LPEAEYUHVCMOCW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1C)SC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


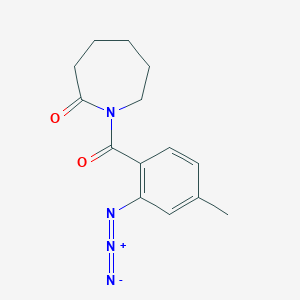
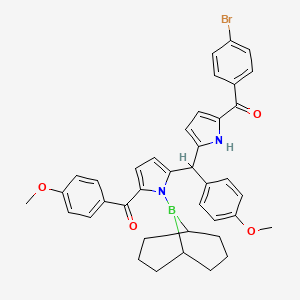
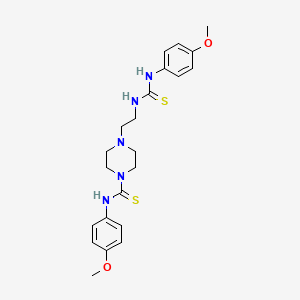
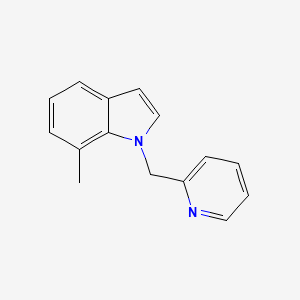
![[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol](/img/structure/B12516238.png)
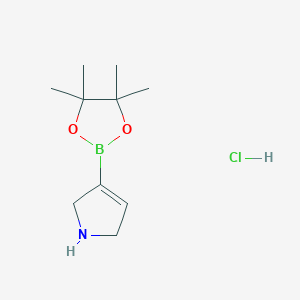
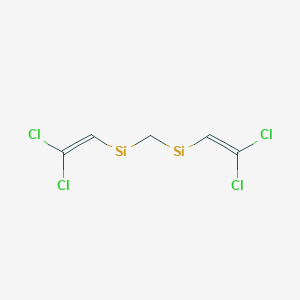
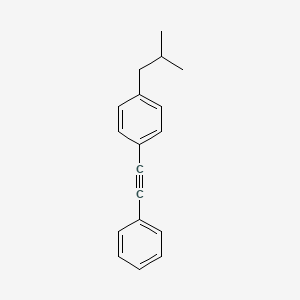
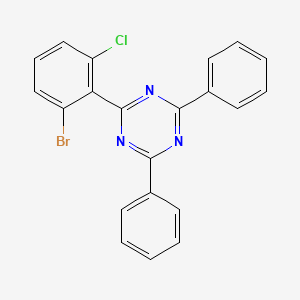
![3-bromo-11H-benzo[b]fluorene](/img/structure/B12516281.png)

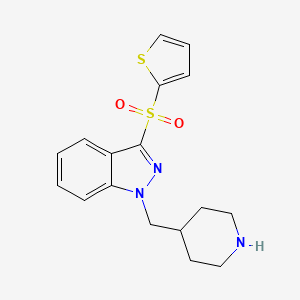
![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)
